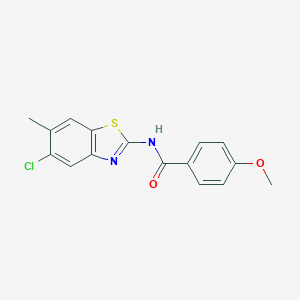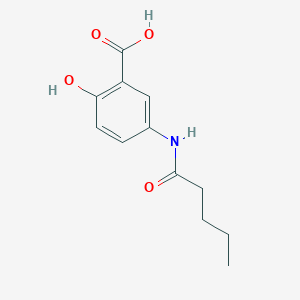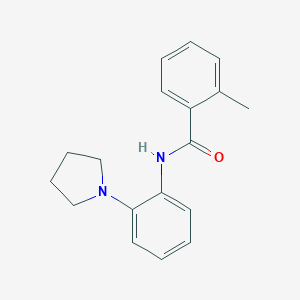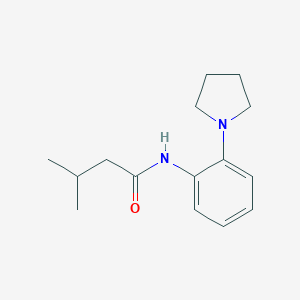![molecular formula C25H26N2O3 B244925 N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide](/img/structure/B244925.png)
N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide, also known as MPBC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. MPBC belongs to the family of amide derivatives and is a biphenylcarboxamide compound.
Mechanism of Action
N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. By inhibiting COX-2, N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide reduces inflammation and has anti-inflammatory effects. N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide increases the levels of acetylcholine in the brain, which has neuroprotective effects.
Biochemical and Physiological Effects:
N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide has been shown to have anti-inflammatory effects in vitro and in vivo. N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide has been shown to inhibit the production of prostaglandins and cytokines, which are involved in inflammation. N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide has also been shown to have anti-tumor effects in vitro and in vivo. N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide has also been shown to have neuroprotective effects. N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide has been shown to increase the levels of acetylcholine in the brain and protect against the toxicity of amyloid-beta, which is involved in Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide in lab experiments include its potential therapeutic properties, its ability to inhibit COX-2 and AChE, and its anti-inflammatory, anti-tumor, and neuroprotective effects. The limitations of using N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide in lab experiments include its potential toxicity, its limited solubility, and its potential for off-target effects.
Future Directions
For the study of N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide include further investigation of its potential therapeutic properties, optimization of its synthesis method, and development of analogs with improved pharmacological properties. N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide has the potential to be developed into a novel therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand the mechanisms of action of N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide and its potential therapeutic applications.
Synthesis Methods
The synthesis of N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide involves the reaction between 4-bromobiphenyl and N-(3-methoxy-4-aminophenyl)pentanamide in the presence of a palladium catalyst. The reaction is carried out in a solvent mixture of dimethylformamide and toluene. The final product is obtained after purification through column chromatography.
Scientific Research Applications
N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide has been widely studied for its potential therapeutic properties. Research has shown that N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide has anti-inflammatory, anti-tumor, and neuroprotective effects. N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
properties
Molecular Formula |
C25H26N2O3 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-[3-methoxy-4-(pentanoylamino)phenyl]-4-phenylbenzamide |
InChI |
InChI=1S/C25H26N2O3/c1-3-4-10-24(28)27-22-16-15-21(17-23(22)30-2)26-25(29)20-13-11-19(12-14-20)18-8-6-5-7-9-18/h5-9,11-17H,3-4,10H2,1-2H3,(H,26,29)(H,27,28) |
InChI Key |
PTKOFGSIPBYUDA-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC |
Canonical SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(butanoylamino)-2-chlorophenyl]-4-tert-butylbenzamide](/img/structure/B244843.png)
![2-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244846.png)
![2-(3-methylphenoxy)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B244847.png)
![2-methoxy-3-methyl-N-{[2-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B244850.png)

![N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]propanamide](/img/structure/B244852.png)
![2-methoxy-3-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244854.png)
![3-butoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B244855.png)
![3-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244859.png)
![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-4-propoxybenzamide](/img/structure/B244860.png)
![5-chloro-2-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244862.png)


